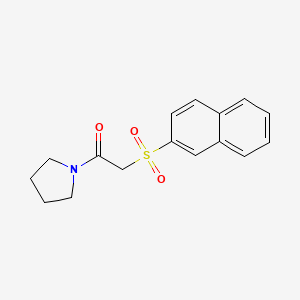
2-(Naphthalen-2-ylsulfonyl)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ナフタレン-2-スルホニル)-1-(ピロリジン-1-イル)エタノンは、ナフタレンスルホニル基とピロリジン部分を特徴とする有機化合物です。
2. 製法
合成経路と反応条件
2-(ナフタレン-2-スルホニル)-1-(ピロリジン-1-イル)エタノンの合成は、通常、ナフタレン-2-スルホニルクロリドとピロリジンを塩基の存在下で反応させることから始まります。この反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、還流条件下で行われます。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を使用しますが、より大規模になります。収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件の最適化が必要になります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE typically involves the reaction of naphthalene-2-sulfonyl chloride with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特にピロリジン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、スルホニル基を標的にすることがあります。
置換: ナフタレン環は、求電子置換反応に参加することがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 求電子置換には、臭素や硝酸などの試薬を使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホンを生成する可能性があり、還元はスルホキシドを生成する可能性があります。
4. 科学研究への応用
化学
化学において、2-(ナフタレン-2-スルホニル)-1-(ピロリジン-1-イル)エタノンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生物学的マクロ分子との潜在的な相互作用について研究することができます。
医学
医薬品化学への応用では、特に生物学的活性を示す場合、この化合物を薬物候補として検討することができます。
工業
産業では、この化合物は、新素材の開発やその他の貴重な化合物の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly if it exhibits biological activity.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
2-(ナフタレン-2-スルホニル)-1-(ピロリジン-1-イル)エタノンの作用機序は、その特定の用途によって異なります。例えば、薬物として使用される場合、体内の特定の酵素や受容体と相互作用する可能性があります。関連する分子標的や経路は、実験的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
- 2-(ナフタレン-2-スルホニル)-1-(ピペリジン-1-イル)エタノン
- 2-(ナフタレン-2-スルホニル)-1-(モルホリン-1-イル)エタノン
独自性
類似の化合物と比較して、2-(ナフタレン-2-スルホニル)-1-(ピロリジン-1-イル)エタノンは、ピロリジン環の存在によって独自の特性を示す可能性があります。これは、その反応性や他の分子との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-(NAPHTHALENE-2-SULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE
- 2-(NAPHTHALENE-2-SULFONYL)-1-(MORPHOLIN-1-YL)ETHANONE
Uniqueness
Compared to similar compounds, 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE may exhibit unique properties due to the presence of the pyrrolidine ring, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C16H17NO3S/c18-16(17-9-3-4-10-17)12-21(19,20)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2 |
InChIキー |
YNKUXEXZXRTSFV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


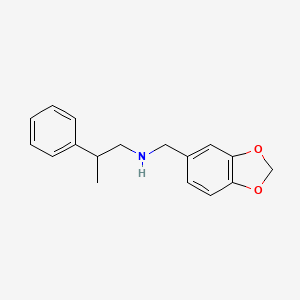
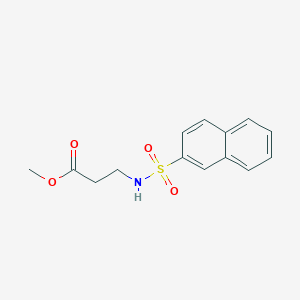
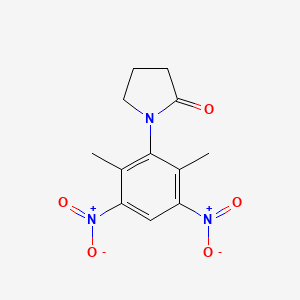
![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
![N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478519.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B12478521.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12478538.png)
![4-(5-bromo-2-hydroxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12478539.png)
![2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide](/img/structure/B12478551.png)
![2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12478552.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12478560.png)
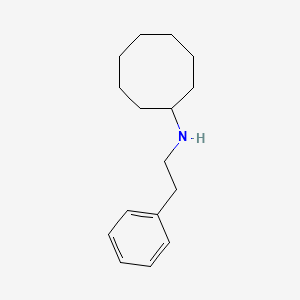
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(1-methoxypropan-2-yl)glycinamide](/img/structure/B12478575.png)
